molecular formula C19H24N2O4 B2883355 N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(3-methoxyphenyl)propanamide CAS No. 1311906-82-7

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(3-methoxyphenyl)propanamide

Cat. No.: B2883355
CAS No.: 1311906-82-7
M. Wt: 344.411
InChI Key: FPHOOQGQHKWIJH-UHFFFAOYSA-N
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Description

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(3-methoxyphenyl)propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity. The presence of a cyano group and a methoxyphenyl moiety further enhances its versatility in chemical synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(3-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a dihalide under basic conditions. For instance, 1,4-dioxaspiro[4.5]decan can be formed by reacting 1,4-butanediol with 1,4-dibromobutane in the presence of a base like sodium hydroxide.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the spirocyclic intermediate with a cyanide source such as sodium cyanide or potassium cyanide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction. This can be achieved by reacting the intermediate with a suitable amine and an activating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the spirocyclic core or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{8-cyano-1,4-dioxaspiro[4

    Chemistry: Used as a building block in organic synthesis due to its unique structure and reactivity.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(3-methoxyphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and methoxyphenyl moiety can play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(2,4-dimethylphenyl)propanamide
  • N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-methoxyphenyl)propanamide

Uniqueness

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(3-methoxyphenyl)propanamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity and selectivity for biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-23-16-4-2-3-15(13-16)5-6-17(22)21-18(14-20)7-9-19(10-8-18)24-11-12-25-19/h2-4,13H,5-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHOOQGQHKWIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)NC2(CCC3(CC2)OCCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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